1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Description
1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic small molecule featuring a benzothiazole core substituted with an ethyl group at position 6, linked via a piperazine ring to a 2,2-dimethylpropan-1-one moiety. The benzothiazole scaffold is known for its versatility in drug design, often contributing to π-π stacking interactions and enhanced metabolic stability.
Properties
IUPAC Name |
1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-5-13-6-7-14-15(12-13)23-17(19-14)21-10-8-20(9-11-21)16(22)18(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGKHLCGRREIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320802 | |
| Record name | 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
897468-38-1 | |
| Record name | 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves multiple steps. One common method includes the reaction of 6-ethyl-1,3-benzothiazole with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropan-1-one to yield the final product . Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with derivatives bearing benzothiazole-piperazine-ketone frameworks. Below is a comparative analysis of its analogues:
Functional Implications
Substituent Effects :
- 6-Ethyl vs. 6-Methoxy : The ethyl group in the target compound likely enhances membrane permeability compared to the methoxy group in G856-8982, which may improve CNS penetration but reduce aqueous solubility .
- 4,7-Dimethyl (G856-9151) : The dimethyl substitution on the benzothiazole ring could stabilize planar conformations, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
The compound 1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values reported in the range of 100 to 250 μg/mL. The inhibition percentages for selected compounds are summarized in Table 1.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 1 | 250 | 98 |
| 2 | 100 | 99 |
This suggests that modifications to the benzothiazole structure can enhance antimicrobial efficacy, making it a candidate for further development in antimicrobial therapies .
Neuropharmacological Effects
In neuropharmacology, compounds with similar structural motifs have been explored for their effects on neurotransmitter systems. Preliminary research indicates that the piperazine component may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions. Such interactions are critical in developing treatments for neuropsychiatric disorders .
The biological activity of 1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is hypothesized to involve several mechanisms:
- Receptor Modulation : The piperazine ring is known to interact with various neurotransmitter receptors which may influence synaptic transmission.
- Enzyme Inhibition : The ketone group may participate in enzyme inhibition pathways, affecting metabolic processes within microbial cells.
- Membrane Disruption : The hydrophobic nature of the compound could lead to membrane disruption in bacteria, contributing to its antimicrobial properties.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various benzothiazole derivatives including our compound. The results indicated that compounds with ethyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts. This underscores the significance of structural modifications in optimizing biological activity .
Neuropharmacological Assessment
Another study investigated the effects of similar benzothiazole derivatives on cognitive functions in animal models. Results suggested that these compounds could improve memory retention and learning capabilities, likely through modulation of dopaminergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
